Androgen receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

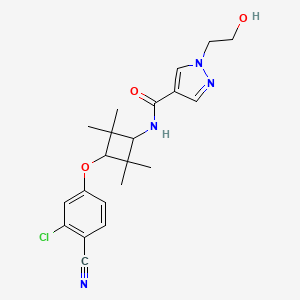

IUPAC Name |

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJNHDLYWZTKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Androgen Receptor Antagonists: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of androgen receptor (AR) antagonists, drugs pivotal in the management of prostate cancer and other androgen-dependent conditions. We delve into the molecular intricacies of both competitive and non-competitive AR antagonism, detailing their impact on the androgen receptor signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antagonist activity, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of AR antagonist pharmacology.

Introduction: The Androgen Receptor Signaling Pathway

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.[1] In disease states such as prostate cancer, aberrant AR signaling drives tumor growth and progression. The canonical AR signaling pathway, initiated by the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), involves a series of molecular events that culminate in the regulation of target gene expression.

Upon ligand binding in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[2][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding facilitates the recruitment of coactivators, leading to the assembly of the transcriptional machinery and subsequent gene expression, which promotes cell proliferation and survival.[4]

Androgen receptor antagonists are a class of drugs designed to inhibit this signaling pathway, thereby mitigating the proliferative effects of androgens.[1] These antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive.

Competitive Androgen Receptor Antagonists

The majority of clinically approved AR antagonists, including first-generation drugs like bicalutamide (B1683754) and second-generation agents such as enzalutamide (B1683756), apalutamide, and darolutamide, function as competitive antagonists.[4] These molecules directly compete with endogenous androgens for binding to the ligand-binding pocket (LBP) of the AR.[1]

Upon binding, these antagonists induce a distinct conformational change in the AR that is different from that induced by agonists.[4][5] This altered conformation can have several inhibitory consequences:

-

Impaired Coactivator Recruitment: The antagonist-bound AR fails to form a functional binding surface for coactivator proteins. Instead, it may promote the recruitment of corepressors, leading to transcriptional repression.[4][6]

-

Inhibition of Nuclear Translocation: Second-generation antagonists like enzalutamide are more effective at preventing the nuclear translocation of the AR compared to first-generation agents.[4][7]

-

Reduced DNA Binding: The conformational changes induced by some antagonists can also impair the ability of the AR to bind to AREs on the DNA.[4][7]

The enhanced efficacy of second-generation antagonists is attributed to their higher binding affinity for the AR and their multifaceted inhibitory actions on the signaling pathway.[7]

Non-Competitive Androgen Receptor Antagonists

A newer class of AR inhibitors acts through non-competitive mechanisms, offering alternative strategies to overcome resistance to competitive antagonists.[2] These compounds do not directly compete with androgens for binding to the LBP. Instead, they target other sites on the AR or interfere with downstream signaling events.[8]

Examples of non-competitive mechanisms include:

-

Allosteric Modulation: Some compounds bind to surface pockets on the AR, such as the binding function 3 (BF3) site, allosterically inducing conformational changes that inhibit coactivator binding to the activation function 2 (AF-2) site.[4][9]

-

Inhibition of DNA Binding: Certain non-competitive antagonists, such as harmol (B1672944) hydrochloride, prevent the AR from binding to DNA response elements even after nuclear translocation.[2][8]

-

Disruption of Transcriptional Complex Assembly: Molecules like pyrvinium (B1237680) pamoate allow the AR to bind to promoters but interfere with the subsequent assembly of a productive transcription initiation complex.[2][8]

These novel mechanisms provide promising avenues for the development of therapies for castration-resistant prostate cancer (CRPC), where resistance to conventional antiandrogens often emerges.[10]

Quantitative Analysis of AR Antagonist Activity

The potency of AR antagonists is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the effectiveness of different compounds.

| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference |

| Enzalutamide | AR Luciferase Reporter | - | 26 | [11] |

| Enzalutamide | Competition Binding | LNCaP | 21.4 | [11] |

| Apalutamide | AR Luciferase Reporter | - | 200 | [11] |

| Darolutamide | AR Luciferase Reporter | - | 26 | [11] |

| Bicalutamide | Competition Binding | LNCaP | 160 | [11] |

| Cyproterone Acetate | Competition Binding | Hamster Prostate | 4.4 | [12] |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat prostate cytosol (source of AR)

-

[3H]-R1881 (radiolabeled synthetic androgen)

-

Test compounds

-

TEDG buffer (Tris, EDTA, DTT, Glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare all buffers and solutions as described in the detailed protocol.[1]

-

Assay Setup: In microcentrifuge tubes, add the test compound at various concentrations.

-

Incubation: Add a fixed concentration of [3H]-R1881 and the rat prostate cytosol to each tube. Incubate overnight at 4°C to allow for competitive binding.[1]

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellets to remove unbound [3H]-R1881.

-

Quantification: Resuspend the washed pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, PC3, LNCaP)

-

AR expression vector

-

Reporter vector containing an ARE-driven luciferase or GFP gene

-

Transfection reagent

-

Test compounds

-

Androgen (e.g., DHT or R1881)

-

Lysis buffer and luciferase substrate (for luciferase assay) or flow cytometer/fluorescence microscope (for GFP assay)

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the AR expression vector and the ARE-reporter vector.[13]

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of an androgen agonist (e.g., 1 nM R1881).[13] Include appropriate controls (vehicle, agonist alone).

-

Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Measurement of Reporter Activity:

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[14]

-

GFP Assay: Measure the GFP fluorescence using a flow cytometer or fluorescence microscope.

-

-

Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the IC50 value of the antagonist.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether an AR antagonist affects the binding of the AR to specific DNA sequences in vivo.

Materials:

-

Cells treated with vehicle, agonist, and/or antagonist

-

Formaldehyde (B43269) (for cross-linking)

-

Lysis and sonication buffers

-

AR-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and proteinase K

-

DNA purification kit

-

Primers for specific ARE-containing regions (for qPCR)

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[15]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an AR-specific antibody overnight. Add protein A/G magnetic beads to pull down the antibody-AR-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Digest the proteins with proteinase K.

-

DNA Purification: Purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers flanking a known ARE to quantify the amount of AR-bound DNA. A reduction in the amount of precipitated DNA in the presence of an antagonist indicates reduced AR binding to that specific genomic region.[16]

Visualizations

Caption: Androgen Receptor Signaling and Antagonist Intervention Points.

Caption: Workflow for Key AR Antagonist Characterization Assays.

Conclusion

The development of androgen receptor antagonists has been a cornerstone of therapy for prostate cancer. A thorough understanding of their mechanism of action is critical for the rational design of more potent and specific inhibitors, particularly in the context of emerging drug resistance. This guide has provided a detailed overview of the molecular pharmacology of both competitive and non-competitive AR antagonists, supported by quantitative data and established experimental methodologies. The continued exploration of novel inhibitory mechanisms and the refinement of screening assays will be instrumental in advancing the next generation of AR-targeted therapies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Agonist-antagonist induced coactivator and corepressor interplay on the human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-competitive androgen receptor inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]

The Evolution of Androgen Receptor Antagonism: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a pivotal target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and development of androgen receptor antagonists, charting the evolution from first-generation agents to the more potent second-generation drugs. It delineates the intricate mechanisms of action, details key experimental protocols for antagonist characterization, and presents a comparative analysis of their biochemical and pharmacokinetic properties. Furthermore, this guide elucidates the critical molecular mechanisms of resistance that have emerged, shaping the ongoing quest for more durable and effective AR-targeted therapies.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells.[1] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and activates the transcription of genes that promote cell proliferation and survival.[1] Consequently, blocking this signaling pathway with AR antagonists has been a cornerstone of prostate cancer therapy for decades.

This guide will cover the two main classes of AR antagonists: steroidal and nonsteroidal, with a primary focus on the latter, which have seen more significant clinical development and success. We will examine the progression from first to second-generation nonsteroidal AR antagonists, highlighting the key structural and mechanistic differences that have led to improved clinical outcomes.

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor. The activated AR then dimerizes and translocates into the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding, along with the recruitment of co-activators, initiates the transcription of target genes responsible for prostate cancer cell growth and survival.

Second-generation AR antagonists have been developed to more effectively inhibit multiple steps in this pathway.

Generations of Androgen Receptor Antagonists

AR antagonists are broadly categorized into steroidal and nonsteroidal agents. While steroidal antagonists, such as cyproterone (B1669671) acetate, were among the first to be developed, their use has been limited by off-target hormonal effects. Nonsteroidal AR antagonists (NSAAs) have become the mainstay of therapy due to their higher specificity for the AR.

First-Generation Nonsteroidal AR Antagonists

The first-generation NSAAs include flutamide, nilutamide, and bicalutamide. These drugs act as competitive inhibitors at the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. However, their efficacy can be limited by their potential to act as partial agonists, particularly in the context of AR overexpression, which is a common mechanism of resistance.

Second-Generation Nonsteroidal AR Antagonists

To overcome the limitations of the first-generation agents, second-generation NSAAs were developed. This class includes enzalutamide, apalutamide, and darolutamide. These drugs exhibit a higher binding affinity for the AR and demonstrate a more complete antagonism with no partial agonism.[2][3] In addition to competitively inhibiting ligand binding, they also prevent nuclear translocation of the AR and its subsequent binding to DNA.[3]

Quantitative Comparison of AR Antagonists

The following tables summarize key quantitative data for first and second-generation nonsteroidal AR antagonists, allowing for a direct comparison of their biochemical potency and pharmacokinetic properties.

Table 1: Biochemical Potency of Nonsteroidal AR Antagonists

| Compound | Generation | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line |

| Bicalutamide | First | AR | Binding | ~150 | - | LNCaP |

| Enzalutamide | Second | AR | Binding | - | ~20-30 | - |

| Apalutamide | Second | AR | Binding | ~150 | - | LNCaP (AR overexpression) |

| Darolutamide | Second | AR | Binding | - | Markedly lower than enzalutamide | - |

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. This table provides approximate values for comparative purposes.[4]

Table 2: Pharmacokinetic Properties of Nonsteroidal AR Antagonists

| Compound | Generation | Bioavailability (%) | Half-life | Metabolism |

| Flutamide | First | ~95% | ~6 hours (active metabolite) | Hepatic |

| Bicalutamide | First | High | ~6 days | Hepatic |

| Enzalutamide | Second | High | ~5.8 days | Hepatic (CYP2C8, CYP3A4) |

| Apalutamide | Second | ~100% | ~3 days | Hepatic (CYP2C8, CYP3A4) |

| Darolutamide | Second | ~30% (fasted), 60-75% (with food) | ~13-20 hours | Hepatic |

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols for AR Antagonist Characterization

The discovery and development of AR antagonists rely on a series of robust in vitro and in vivo assays to characterize their binding affinity, functional activity, and efficacy.

Ligand Binding Assays

Competitive binding assays are fundamental for determining the affinity of a test compound for the AR.

Protocol: Radioligand Competitive Binding Assay

-

Preparation of AR Source: A cytosol fraction containing the AR is prepared from a suitable source, such as rat ventral prostate tissue or cells engineered to overexpress the AR.[9]

-

Reaction Setup: A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The AR-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or size-exclusion chromatography.[9]

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assays

Reporter gene assays are used to assess the functional activity of a compound as either an AR agonist or antagonist.

Protocol: Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., prostate cancer cells like LNCaP or HEK293 cells) is co-transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).[10][11]

-

Compound Treatment: The transfected cells are treated with the test compound alone (to assess for agonist activity) or in combination with a known AR agonist like DHT (to assess for antagonist activity).[10]

-

Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for AR-mediated transcription of the luciferase gene.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.[12]

-

Data Analysis: For agonist activity, an increase in luciferase signal compared to the vehicle control indicates agonism. For antagonist activity, a decrease in the DHT-induced luciferase signal in the presence of the test compound indicates antagonism. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Models

In vivo models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic properties of AR antagonists in a physiological setting.

Protocol: Prostate Cancer Xenograft Model

-

Cell Implantation: Human prostate cancer cells (e.g., LNCaP, VCaP) are subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice).[13][14]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors are established, the mice are randomized into treatment groups and administered the test AR antagonist or a vehicle control. Treatment is typically administered daily via oral gavage or other appropriate routes.[15]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the animals are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarkers of AR activity (e.g., PSA) or Western blotting.

-

Data Analysis: Tumor growth curves are plotted for each treatment group to assess the efficacy of the antagonist in inhibiting tumor growth.

The Drug Discovery and Development Workflow

The journey from a novel concept to a clinically approved AR antagonist is a long and complex process, typically involving several key stages.

Mechanisms of Resistance to AR Antagonists

Despite the success of second-generation AR antagonists, resistance inevitably develops. Understanding the molecular basis of this resistance is crucial for the development of next-generation therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]

- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]

- 14. Mouse Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Structural Basis of Androgen Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a key driver in the development and progression of prostate cancer, remains a primary therapeutic target. AR antagonists, which directly compete with endogenous androgens, form the cornerstone of many therapeutic strategies. Understanding the precise molecular mechanisms by which these antagonists function is critical for the development of more potent and specific next-generation therapies. This technical guide provides an in-depth exploration of the structural basis of AR antagonism. We delve into the conformational changes induced by antagonist binding within the AR ligand-binding domain (LBD), present key quantitative data on antagonist affinity and potency, and provide detailed experimental protocols for studying these interactions. Visualizations of the associated signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this critical aspect of prostate cancer research and drug development.

Introduction: The Androgen Receptor in Health and Disease

The androgen receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its cognate ligands, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the expression of a wide array of genes responsible for the development and maintenance of male secondary sexual characteristics.[2][3] In the context of prostate cancer, aberrant AR signaling is a central oncogenic driver, promoting tumor growth and survival.[4][5]

The Molecular Dance: Agonist vs. Antagonist Action

The functional outcome of ligand binding to the AR—agonism or antagonism—is dictated by the specific conformational state the receptor adopts.

-

Agonist Binding and Activation: The binding of an agonist like DHT to the AR's ligand-binding pocket (LBP) induces a critical conformational change. This involves the proper positioning of Helix 12 (H12), which acts as a "lid" over the LBP.[6] This agonist-induced conformation creates a stable binding surface, known as the Activation Function-2 (AF-2) site, which is recognized by and recruits coactivator proteins.[7] This AR-coactivator complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.[3]

-

Antagonist Binding and Inhibition: AR antagonists are designed to bind to the same ligand-binding pocket as agonists but to elicit a different structural response.[2] Instead of promoting the active conformation, antagonists disrupt the proper positioning of Helix 12.[7][8] This displacement of H12 prevents the formation of a functional AF-2 site, thereby precluding the recruitment of coactivators.[7][9] Without coactivator binding, the AR remains transcriptionally inactive, and the downstream signaling cascade is blocked.[9] Some antagonists may also inhibit other steps in AR activation, such as nuclear translocation.[4][9]

Quantitative Analysis of Androgen Receptor Antagonists

The efficacy of AR antagonists is quantified by several key parameters, including their binding affinity (Ki, Kd) and their functional potency in cellular assays (IC50). Below is a summary of these values for several well-characterized AR antagonists.

| Antagonist | Target/Mechanism | Ki (nM) | Kd (nM) | IC50 (nM) | Cell Line | Reference |

| Androgen Receptor Antagonist 1 | Full AR antagonist | - | - | 59 | LNCaP | [10][11][12] |

| Bicalutamide | Competitive AR antagonist | - | - | 160 | LNCaP | [13] |

| - | - | 1310 (binding) | - | [14] | ||

| - | - | 1180 (transcription) | CV1 | [14] | ||

| Enzalutamide | Competitive AR antagonist, inhibits nuclear translocation | - | - | 21.4 | LNCaP | [13] |

| - | - | 421 (binding) | - | [14] | ||

| - | - | 366 (transcription) | CV1 | [14] | ||

| Apalutamide | Competitive AR antagonist | - | - | 200 | LNCaP | [13] |

| Darolutamide | Competitive AR antagonist | - | - | 26 | LNCaP | [13] |

| Hydroxyflutamide | Competitive AR antagonist | - | - | 207 (binding) | - | [14] |

| Seviteronel | CYP17 inhibitor and AR antagonist | - | - | 4860 (binding) | - | [14] |

| - | - | 10000 (transcription) | CV1 | [14] | ||

| Galeterone | CYP17 inhibitor and AR antagonist | - | - | 546 (binding) | - | [14] |

| - | - | 765 (transcription) | CV1 | [14] | ||

| Abiraterone | CYP17 inhibitor and AR antagonist | - | - | 7600 (binding) | - | [14] |

| - | - | 9420 (transcription) | CV1 | [14] |

Note: Ki and Kd values were not consistently available in the initial search results. The table primarily presents IC50 values from various assays.

Experimental Protocols for Studying AR Antagonism

A variety of biophysical and cell-based assays are employed to characterize the interaction of antagonists with the androgen receptor.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.

Principle: A constant concentration of a high-affinity radiolabeled AR agonist (e.g., [3H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant AR) in the presence of varying concentrations of the unlabeled antagonist.[15][16] The amount of radioligand displaced by the antagonist is quantified, allowing for the determination of the antagonist's binding affinity (Ki).

Detailed Protocol:

-

Receptor Preparation: Prepare cytosol from rat prostates by homogenization in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitors).[16] Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the cytosolic AR.

-

Assay Setup: In a 96-well plate, add a constant concentration of [3H]-R1881 (e.g., 1 nM) to each well.[16]

-

Antagonist Addition: Add serial dilutions of the test antagonist to the wells. Include wells with no antagonist (total binding) and wells with a high concentration of a known potent unlabeled AR ligand (e.g., non-radiolabeled R1881) to determine non-specific binding.[15]

-

Incubation: Add the prepared AR-containing cytosol to each well and incubate the plate at 4°C for 16-20 hours to reach equilibrium.[16]

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry addition followed by centrifugation or filtration through a glass fiber filter.[16]

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay assesses the ability of an antagonist to disrupt the agonist-induced interaction between the AR-LBD and a coactivator peptide.

Principle: The assay utilizes a GST-tagged AR-LBD and a fluorescein-labeled coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescein (B123965) on the coactivator peptide is the acceptor.[7][17] In the presence of an agonist, the AR-LBD adopts a conformation that allows the coactivator peptide to bind, bringing the donor and acceptor into close proximity and generating a FRET signal. Antagonists that disrupt this interaction will lead to a decrease in the FRET signal.[8]

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of GST-tagged AR-LBD, a fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family), a terbium-labeled anti-GST antibody, a known AR agonist (e.g., DHT), and the test antagonist in an appropriate assay buffer.

-

Antagonist Mode Assay Setup: In a 384-well plate, add the test antagonist at various concentrations.[7]

-

Addition of AR-LBD and Agonist: Add a pre-determined concentration of GST-tagged AR-LBD and the AR agonist (at its EC80 concentration) to the wells containing the antagonist.[7]

-

Addition of Detection Reagents: Add a mixture of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody to all wells.[17]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reactions to reach equilibrium.[10]

-

FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission detection at both 495 nm (terbium) and 520 nm (fluorescein).[8]

-

Data Analysis: Calculate the ratio of the fluorescein emission to the terbium emission. Plot this ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

X-ray Crystallography of AR-LBD:Antagonist Complexes

This technique provides high-resolution structural information on how an antagonist binds to the AR-LBD and the conformational changes it induces.

Principle: A purified AR-LBD protein is co-crystallized with the antagonist of interest. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the three-dimensional structure of the protein-ligand complex at atomic resolution.[3]

Detailed Protocol:

-

Protein Expression and Purification: Express the human AR-LBD (typically residues ~663-919) in a suitable expression system, such as E. coli.[6] Purify the protein to homogeneity using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for a His-tagged protein) and size-exclusion chromatography.

-

Complex Formation: Incubate the purified AR-LBD with a molar excess of the antagonist to ensure saturation of the binding pocket.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the AR-LBD:antagonist complex.[6]

-

Data Collection: Mount a suitable crystal and cool it in a cryo-stream (typically liquid nitrogen). Collect X-ray diffraction data at a synchrotron source.[6]

-

Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement, using a previously solved AR-LBD structure as a search model. Refine the atomic coordinates against the experimental data to obtain a final, high-resolution structural model.[3]

Cryo-Electron Microscopy (Cryo-EM) of AR Complexes

Cryo-EM is a powerful technique for determining the structure of large and dynamic protein complexes, including the full-length AR in complex with other proteins and DNA.

Principle: A purified sample of the AR complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice.[1] The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Many thousands of individual particle images are collected and then computationally averaged and reconstructed to generate a three-dimensional map of the complex.[18]

Detailed Protocol:

-

Sample Preparation: Purify the full-length AR or the AR complex of interest to a high degree of homogeneity and concentration. The buffer should be optimized for cryo-EM, typically with low salt and no glycerol.[1]

-

Grid Preparation: Apply a small volume of the sample to an EM grid, blot away the excess liquid to create a thin film, and then plunge-freeze the grid into liquid ethane.[1]

-

Data Collection: Screen the frozen grids to assess ice thickness and particle distribution. Collect a large dataset of high-quality images using an automated data collection protocol on a high-end cryo-electron microscope.

-

Image Processing and 3D Reconstruction: Perform image processing steps including motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and finally, 3D reconstruction and refinement to obtain the final density map.

-

Model Building and Analysis: Build an atomic model into the cryo-EM density map and analyze the structure to understand the interactions and conformational state of the AR complex.

Visualizing the Mechanisms of AR Antagonism

The following diagrams illustrate the key concepts discussed in this guide.

Caption: AR signaling pathway and the inhibitory action of an antagonist.

References

- 1. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 2. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen TR-FRET Androgen Receptor Coactivator Assay Kit | LabX.com [labx.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. TR-FRET Androgen Receptor Coactivator Assay Kit - Creative BioMart [creativebiomart.net]

- 18. Cryo-EM technique and its application: Structure of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Impact of Androgen Receptor Antagonists on AR Nuclear Translocation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nuclear translocation of the Androgen Receptor (AR) is a pivotal step in its function as a ligand-activated transcription factor, driving the expression of genes essential for the development and progression of prostate cancer. Consequently, inhibiting this process is a key therapeutic strategy. This technical guide provides an in-depth analysis of how different classes of AR antagonists modulate AR nuclear translocation. Second-generation non-steroidal antiandrogens, such as enzalutamide (B1683756) and apalutamide (B1683753), potently inhibit AR signaling through a multi-faceted mechanism that includes preventing the nuclear translocation of AR.[1][2][3][4][5][6] In contrast, first-generation antagonists like bicalutamide (B1683754) generally do not block this translocation event; instead, they permit the nuclear entry of a transcriptionally inactive AR complex.[7][8][9] This document details these mechanisms, presents comparative data, provides comprehensive experimental protocols for studying AR translocation, and visualizes the relevant biological and experimental pathways.

Introduction: The Androgen Receptor and Nuclear Translocation

The Androgen Receptor (AR) is a member of the steroid hormone receptor superfamily of transcription factors that plays a crucial role in male sexual development and the progression of prostate cancer.[10][11] The AR protein comprises four main functional domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the C-terminal ligand-binding domain (LBD).[12][13]

According to the classical model of AR signaling, in the absence of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs).[13][14] Upon androgen binding to the LBD, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[5][13][14] Inside the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, recruiting coactivators and initiating transcription.[13]

More recent evidence has led to an updated model of AR trafficking, suggesting that the AR can be imported into the nucleus even in the absence of androgens.[12][15][16] However, this unliganded nuclear AR is typically targeted for rapid proteasomal degradation and is not transcriptionally active.[15][16] Androgen binding not only enhances nuclear import but also stabilizes the AR within the nucleus by inhibiting its degradation.[15][16] This nucleocytoplasmic shuttling is a critical regulatory step, and its dysregulation is a hallmark of castration-resistant prostate cancer (CRPC), where AR signaling can be reactivated despite low androgen levels.[10][16]

Mechanisms of Action of AR Antagonists on Nuclear Translocation

AR antagonists are broadly classified into first and second-generation compounds, which differ significantly in their mechanisms of action, particularly concerning their effect on AR nuclear translocation.

Second-Generation Antagonists: Enzalutamide and Apalutamide

Enzalutamide and apalutamide are potent, second-generation AR signaling inhibitors.[5] Their mechanism is multifaceted, targeting the AR pathway at three critical stages:

-

Competitive inhibition of androgen binding: They bind to the AR's LBD with significantly higher affinity than first-generation antagonists like bicalutamide.[1][3]

-

Inhibition of AR nuclear translocation: A key feature of these drugs is their ability to prevent the movement of the AR from the cytoplasm into the nucleus.[1][2][3][4][6][7][14][17][18]

-

Impediment of AR-DNA binding: By preventing nuclear entry, they consequently block the association of AR with AREs on the DNA.[1][3][6][18]

This comprehensive blockade results in a more complete shutdown of AR-mediated gene transcription compared to older agents.[7] Apalutamide functions similarly to enzalutamide, effectively inhibiting AR nuclear translocation and subsequent transcriptional activity.[2][4][6][18]

First-Generation Antagonists: Bicalutamide

Bicalutamide, a widely used first-generation non-steroidal antiandrogen, operates via a different mechanism. While it competitively binds to the AR's LBD, it is generally ineffective at preventing the receptor's translocation into the nucleus.[7][8][19] Studies have shown that bicalutamide-bound AR can still enter the nucleus and bind to DNA.[8][9] However, the conformation of the bicalutamide-AR complex is altered in such a way that it fails to recruit transcriptional coactivators. Instead, it may recruit corepressor proteins, resulting in a transcriptionally inactive or repressed state.[9][20] This mechanism explains its antagonist function but also underlies its potential for partial agonist activity, particularly in the context of AR overexpression or mutation.[8][21]

Quantitative and Qualitative Effects of AR Antagonists

The functional differences between AR antagonist classes in modulating nuclear translocation are summarized below.

| Parameter | Enzalutamide | Apalutamide | Bicalutamide | References |

| AR Binding Affinity | High (5-8x > Bicalutamide) | High (7-10x > Bicalutamide) | Moderate | [1][3] |

| Inhibition of AR Nuclear Translocation | Yes, prevents translocation | Yes, prevents translocation | No, does not significantly alter translocation | [2][3][7][8][18][19] |

| AR-DNA Binding | Inhibited | Inhibited | Permitted, but transcriptionally inactive | [1][3][8][9][18] |

| Agonist Activity | No (Pure Antagonist) | No (Pure Antagonist) | Partial agonist activity observed | [1][19][21] |

| Clinical Context | Castration-Resistant Prostate Cancer (CRPC) | Non-Metastatic CRPC, Metastatic CSPC | Hormone-Sensitive Prostate Cancer | [6][7][18] |

Key Experimental Methodologies

Assessing the subcellular localization of the Androgen Receptor is fundamental to understanding antagonist efficacy. The following protocols outline standard methods used in this research.

Protocol: Immunofluorescence Microscopy for AR Localization

This method provides a visual, qualitative, and semi-quantitative assessment of AR distribution within a cell population.

Objective: To visualize the subcellular localization of endogenous AR in response to treatment with agonists and antagonists.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, C4-2)

-

Glass coverslips, pre-coated with poly-D-lysine if necessary[22]

-

Cell culture medium, charcoal-stripped serum (CSS) for hormone-free conditions

-

Androgen agonist (e.g., R1881, DHT) and AR antagonists

-

Fixative: 4% formaldehyde (B43269) or paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

-

Primary Antibody: Anti-AR rabbit monoclonal or mouse monoclonal antibody

-

Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit or goat anti-mouse IgG

-

Nuclear Stain: DAPI (4′,6′-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Cell Seeding: Plate cells onto glass coverslips in a 12- or 24-well plate and allow them to adhere for 24-48 hours.

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum (CSS) and incubate for 24-48 hours to synchronize cells and remove endogenous androgens.

-

Compound Treatment: Treat cells with vehicle (e.g., DMSO), agonist (e.g., 1 nM R1881), and/or antagonists at desired concentrations for a specified time (e.g., 2-6 hours or overnight).[22][23]

-

Fixation: Gently wash cells twice with ice-cold PBS. Fix the cells by incubating with 4% formaldehyde for 15 minutes at room temperature.[22]

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membrane by incubating with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-AR antibody in Blocking Buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[10]

-

Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image Acquisition & Analysis: Acquire images using a fluorescence or confocal microscope.[22] Analyze images by quantifying the fluorescence intensity of AR staining in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence (N/C ratio) can be calculated for a quantitative comparison across treatment groups.[24][25]

Protocol: Subcellular Fractionation and Western Blotting

This biochemical method provides a quantitative measure of the amount of AR protein in the nuclear and cytoplasmic compartments of a cell population.

Objective: To quantify the relative abundance of AR in nuclear and cytoplasmic fractions following drug treatment.

Materials:

-

Cultured cells treated as described in the immunofluorescence protocol.

-

Cell Scraper

-

Hypotonic Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with protease/phosphatase inhibitors)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl₂, 25% glycerol, with protease/phosphatase inhibitors)[26]

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibodies: Anti-AR, Anti-Lamin A/C (nuclear marker), Anti-α-Tubulin or GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies and chemiluminescent substrate

Procedure:

-

Cell Harvesting: After treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cytoplasmic Lysis: Resuspend the cell pellet in 200-500 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10-15 minutes to allow cells to swell.

-

Cell Disruption: Disrupt the cell membrane by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.[27] Monitor lysis using a microscope.

-

Isolate Nuclei: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction. Carefully collect it and store it on ice. The pellet contains the intact nuclei.

-

Nuclear Lysis: Wash the nuclear pellet with PBS or cytoplasmic buffer. Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer.

-

Extract Nuclear Proteins: Incubate on a rocking platform for 30-60 minutes at 4°C. Sonicate briefly to shear DNA and reduce viscosity.[27]

-

Clarify Nuclear Lysate: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

Western Blotting: a. Denature equal amounts of protein (e.g., 20-40 µg) from each fraction by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[26] c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate with primary antibodies against AR, Lamin A/C, and α-Tubulin overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect proteins using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. The purity of fractions should be confirmed by the exclusive presence of Lamin A/C in the nuclear fraction and α-Tubulin/GAPDH in the cytoplasmic fraction.[28] Compare the levels of nuclear AR across different treatment conditions.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Canonical androgen-dependent AR nuclear translocation and signaling pathway.

Caption: Contrasting mechanisms of second-generation vs. first-generation AR antagonists.

Caption: Integrated experimental workflow for analyzing AR nuclear translocation.

Conclusion and Future Directions

The ability to inhibit androgen receptor nuclear translocation is a defining characteristic of second-generation AR antagonists and a primary reason for their clinical efficacy, especially in CRPC.[7][10] Enzalutamide and apalutamide provide a robust blockade of the AR signaling axis by preventing the receptor from reaching its nuclear site of action.[1][2] In contrast, first-generation agents like bicalutamide act downstream of translocation, a mechanism that may be more susceptible to bypass through AR overexpression or mutation.[8][19]

Future research will continue to focus on developing novel antagonists that can overcome resistance mechanisms. This includes targeting AR splice variants, which can be constitutively nuclear and active without a ligand-binding domain, as well as exploring agents that promote the degradation of nuclear AR.[16] The experimental protocols detailed herein remain the cornerstone for evaluating these next-generation compounds and furthering our understanding of the complex regulation of AR trafficking in cancer.

References

- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 3. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 6. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen receptor nucleocytoplasmic trafficking – a one-way journey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. urology-textbook.com [urology-textbook.com]

- 19. CH5137291, an androgen receptor nuclear translocation-inhibiting compound, inhibits the growth of castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 21. cienciavida.org [cienciavida.org]

- 22. Androgen Induces a Switch from Cytoplasmic Retention to Nuclear Import of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Interplay Between Cytoplasmic and Nuclear Androgen Receptor Splice Variants Mediate Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 28. researchgate.net [researchgate.net]

investigating the selectivity profile of Androgen receptor antagonist 1

Please provide the specific name of the Androgen Receptor Antagonist you would like to investigate. The term "Androgen receptor antagonist 1" is a placeholder and does not correspond to a known compound. To provide a detailed and accurate technical guide, the common or chemical name of the molecule is required (e.g., Enzalutamide, Bicalutamide, or a specific research code).

Once a specific antagonist is identified, a comprehensive analysis of its selectivity profile can be conducted, including:

-

Binding Affinity Data: A thorough search for quantitative data on the antagonist's binding affinity to the androgen receptor and a panel of off-target receptors (e.g., progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors).

-

Functional Activity: Investigation into the functional consequences of binding to these receptors (i.e., antagonist, agonist, or partial agonist activity).

-

Experimental Protocols: Detailed methodologies for the key assays used to determine selectivity, such as competitive binding assays and reporter gene assays.

-

Signaling Pathway Analysis: Elucidation of the signaling pathways modulated by the antagonist.

-

Data Visualization: Creation of structured tables for easy comparison of quantitative data and Graphviz diagrams to illustrate experimental workflows and signaling pathways, adhering to the specified formatting requirements.

Please provide the name of the androgen receptor antagonist to proceed with generating the in-depth technical guide.

An In-depth Technical Guide on Androgen Receptor Antagonism and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Androgen Receptor (AR) signaling pathway, the mechanism of AR antagonists, and their impact on AR-regulated gene expression. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Androgen Receptor (AR) Signaling

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] In its inactive state, AR resides in the cytoplasm. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, homodimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[1][5] This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the expression of genes that regulate cell growth and survival.[1][6]

Mechanism of Androgen Receptor Antagonists

AR antagonists are small molecules that competitively inhibit the action of androgens.[6] They are a cornerstone in the treatment of prostate cancer.[7][8] While the term "Androgen receptor antagonist 1" is not a standard nomenclature for a specific drug, it is used by some vendors as a product name for a potent AR antagonist with an IC50 of 59 nM, which can be used in the synthesis of PROTAC AR degraders.[9][10][11] For the purpose of this guide, we will discuss the mechanisms of well-established non-steroidal AR antagonists like Bicalutamide and the second-generation inhibitor, Enzalutamide (B1683756), which serve as representative examples.

These antagonists bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[12][13] This blockade inhibits the downstream conformational changes required for AR activation.[8]

Key inhibitory steps include:

-

Blocking Ligand Binding: Competitively binding to the AR's ligand-binding domain.[6][14]

-

Inhibiting Nuclear Translocation: Preventing the activated receptor from moving from the cytoplasm into the nucleus.[4][8][15][16]

-

Impairing DNA Binding: Obstructing the ability of the AR to bind to AREs on the DNA.[4][8][16]

-

Disrupting Co-regulator Interaction: Preventing the recruitment of essential co-activator proteins necessary for gene transcription.[15][16]

Second-generation antagonists like Enzalutamide exhibit a higher binding affinity for the AR (5- to 8-fold greater than Bicalutamide) and lack the partial agonist activity sometimes observed with first-generation drugs.[4][8][17]

Impact on AR-Regulated Gene Expression

AR antagonists profoundly alter the gene expression landscape in androgen-sensitive cells. By blocking AR signaling, these drugs down-regulate the expression of canonical AR target genes involved in prostate cancer cell proliferation and survival, such as KLK3 (encoding PSA), TMPRSS2, and FKBP5.[1]

However, the response is complex. Studies have shown that some AR antagonists, like Enzalutamide, can also act as partial agonists, paradoxically up-regulating a distinct set of genes that may contribute to treatment resistance.[5]

The following tables summarize quantitative data from representative studies on the effects of AR antagonists on gene and protein levels in prostate cancer cell lines.

Table 1: Effect of "this compound" on AR Protein Levels [9][10][11]

| Cell Line | Treatment Concentration | % AR Protein Reduction |

| LNCaP | 1 µM | 24% |

| LNCaP | 10 µM | 47% |

Table 2: Effect of Bicalutamide on AR-Regulated Gene Expression in Rat Ventral Prostate [18]

| Gene | Treatment Duration | Fold Increase in mRNA Levels (vs. Control) |

| IGFBP-2 | 5 days | 6 to 10-fold |

| IGFBP-3 | 5 days | 6 to 10-fold |

| IGFBP-4 | 5 days | 6 to 10-fold |

| IGFBP-5 | 5 days | 6 to 10-fold |

| TRPM-2 | 48 hours | 16-fold |

| TRPM-2 | 120 hours | 25-fold |

Table 3: Effect of Enzalutamide on AR-Regulated lncRNA Expression in LNCaP Cells [19]

| Gene | Condition | Fold Change in Expression (vs. Baseline) |

| ARLNC1 | Androgen (DHT) Stimulation | 53.5-fold increase |

| ARLNC1 | AR Inhibition (Enzalutamide) | 2-fold decrease |

Key Experimental Protocols

This section details common methodologies used to study the effects of AR antagonists on gene expression.

-

Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and its derivatives are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Hormone Deprivation: Before treatment, cells are typically cultured in a hormone-free medium (e.g., RPMI-1640 with charcoal-stripped FBS) for at least 24 hours to remove serum growth hormones.[19]

-

Treatment: Cells are treated with the AR antagonist (e.g., Enzalutamide dissolved in DMSO) and/or an androgen (e.g., Dihydrotestosterone - DHT) at specified concentrations for the desired duration.[19]

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qRT-PCR: The relative expression of target genes is quantified using SYBR Green or TaqMan-based qRT-PCR on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB). The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.

ChIP is used to determine if the AR protein is bound to specific DNA regions (like the enhancers of target genes).

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the Androgen Receptor is used to immunoprecipitate the AR-DNA complexes. A non-specific IgG antibody is used as a negative control.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) using primers for specific gene regulatory regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16]

RNA-seq provides a global, unbiased view of the transcriptome changes induced by AR antagonists.

-

RNA Isolation & Quality Control: High-quality total RNA is isolated as described above. RNA integrity is assessed using a Bioanalyzer.

-

Library Preparation: mRNA is typically enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, converted to cDNA, and ligated with sequencing adapters to create a sequencing library.

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated following treatment with the AR antagonist.

Conclusion

Androgen receptor antagonists are critical therapeutic agents that function by disrupting the AR signaling axis at multiple points. Their primary effect is the down-regulation of AR-driven genes essential for prostate cancer cell survival. However, the transcriptional consequences can be complex, sometimes leading to the activation of alternative pathways and eventual treatment resistance. Understanding the detailed molecular impact of these antagonists through techniques like ChIP-seq and RNA-seq is vital for developing more effective, next-generation therapies and for designing rational combination strategies to overcome resistance.[7][15]

References

- 1. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 7. Novel androgen receptor inhibitors for metastatic hormone-sensitive prostate cancer: Current application and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Androgen Receptor Antagonist | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

- 13. rigicon.com [rigicon.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alterations of androgen receptor-regulated enhancer RNAs (eRNAs) contribute to enzalutamide resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the Androgen Signaling Axis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mcgill.ca [mcgill.ca]

- 19. Androgen Receptor Blockade Using Enzalutamide Suppresses Long Non-Coding RNA ARLNC1 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Enzalutamide on Androgen-Dependent Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Enzalutamide (B1683756), a potent second-generation androgen receptor (AR) antagonist, on androgen-dependent cell lines. Enzalutamide is a critical therapeutic agent in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Understanding its molecular mechanisms and cellular impact is paramount for ongoing research and the development of novel cancer therapies.

Mechanism of Action of Enzalutamide

The development and progression of a significant subset of prostate cancers are driven by the androgen receptor signaling pathway.[4] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm.[1] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus.[4] Within the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-activators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.[1][4]

Enzalutamide disrupts this critical signaling cascade at multiple key stages[1][4][5]:

-

Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a significantly higher affinity (five- to eight-times) than first-generation antiandrogens like bicalutamide.[4] This competitive inhibition prevents androgens from activating the receptor.[1]

-

Inhibition of Nuclear Translocation: Enzalutamide's binding to the AR induces a conformational change that prevents the receptor's translocation from the cytoplasm into the nucleus.[1][2][4]

-

Impaired DNA Binding and Co-activator Recruitment: In the event that some AR molecules do translocate to the nucleus, Enzalutamide impairs their ability to bind to AREs on the DNA and disrupts the recruitment of necessary co-activators for gene transcription.[1][4]

This multi-faceted mechanism of action leads to a comprehensive shutdown of androgen-dependent signaling, ultimately resulting in decreased tumor cell proliferation and induction of apoptosis.[1][5][6]

Quantitative Impact on Androgen-Dependent Cell Lines

Enzalutamide has been shown to exert potent anti-proliferative and pro-apoptotic effects on various androgen-dependent prostate cancer cell lines.

Inhibition of Cell Viability and Proliferation

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Enzalutamide demonstrates significant efficacy in reducing the viability of AR-positive prostate cancer cell lines.

| Cell Line | AR Status | Enzalutamide IC50 (µM) | Comments | Reference(s) |

| LNCaP | AR+ (T877A mutant) | 0.14 - 5.6 | Androgen-sensitive. | [7][8] |

| VCaP | AR+ (Wild-type, amplified) | Not specified | Enzalutamide treatment induces apoptosis. | [9] |

| C4-2 | AR+ | Not specified | Enzalutamide has a cytostatic effect. | [10] |

| PC-3 | AR- | 1.4 - 34.9 | Androgen-insensitive, intrinsically resistant. | [7][8][11] |

| DU145 | AR- | Not specified | Androgen-insensitive. | [11] |

Table 1: Summary of Enzalutamide IC50 values in various prostate cancer cell lines.

Induction of Apoptosis

Enzalutamide treatment leads to programmed cell death, or apoptosis, in androgen-dependent prostate cancer cells.[6][12][13] This is characterized by molecular changes including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

| Cell Line | Treatment | Effect on Apoptosis | Key Molecular Changes | Reference(s) |

| LNCaP | Enzalutamide | Increased apoptosis | Increased BAX, decreased Bcl-2, nuclear pyknosis, DNA fragmentation. | [12][13] |

| VCaP | Enzalutamide | Increased apoptosis (Sub-G1 phase) | Increased Cleaved PARP. | [9] |

| C4-2B | Enzalutamide | Increased apoptosis (Sub-G1 phase) | Increased Cleaved PARP. | [9] |

| LNCaP-ENR | MK591 (5-LOX inhibitor) | Increased apoptosis | PARP cleavage, degradation of survivin, Bcl-xL, Cyclin D1, CDK4. | [14] |

Table 2: Pro-apoptotic effects of Enzalutamide on prostate cancer cells.

Alteration of Cell Cycle Progression

By inhibiting AR signaling, Enzalutamide can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that Enzalutamide treatment leads to an increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[9]

| Cell Line | Treatment | % of Cells in Sub-G1 (Apoptosis) | Reference(s) |

| VCaP | Enzalutamide | Significant increase vs. control | [9] |

| C4-2B | Enzalutamide | Significant increase vs. control | [9] |

| VCaP | Enzalutamide + CCX771 (CXCR7 inhibitor) | Further significant increase vs. single agents | [9] |

| C4-2B | Enzalutamide + CCX771 (CXCR7 inhibitor) | Further significant increase vs. single agents | [9] |

Table 3: Effect of Enzalutamide on cell cycle distribution.

Downregulation of AR Target Gene Expression

A direct consequence of Enzalutamide's mechanism is the reduced transcription of AR-regulated genes. Prostate-Specific Antigen (PSA), encoded by the KLK3 gene, is a well-established biomarker of AR activity.

| Cell Line | Treatment | Effect on PSA (KLK3) mRNA Expression | Reference(s) |

| LNCaP | 10 µM Enzalutamide | Significant decrease (~0.35 fold of control) | [15] |

| C4-2 | 10 µM Enzalutamide | Significant decrease (~0.45 fold of control) | [15] |

| LAPC4 | 10 µM Enzalutamide | Significant decrease (~0.05 fold of control) | [15] |

Table 4: Enzalutamide's effect on the expression of the AR target gene PSA (KLK3).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assessing the impact of Enzalutamide on cell lines.

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[16]

-

Solubilization solution (e.g., DMSO, or SDS in HCl).[17][18]

-

96-well plates.

-

Multi-well spectrophotometer (plate reader).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with various concentrations of Enzalutamide and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

Absorbance Reading: Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a plate reader.[16][18]

-

Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, such as the Androgen Receptor and key apoptotic markers, in cell lysates.[19]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.[19][20]

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).[19]

-

PVDF or nitrocellulose membrane.[20]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-AR, anti-PARP, anti-Bcl-2, anti-Actin).

-